molecular formula C16H23NO4 B2699600 ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate CAS No. 4522-04-7

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

Cat. No.: B2699600
CAS No.: 4522-04-7
M. Wt: 293.363
InChI Key: XICJPCJVGUIDED-ZDUSSCGKSA-N
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Description

Ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate is a chiral ester featuring a tert-butoxycarbonyl (Boc)-protected amino group at the (2S)-position and a phenyl group at the third carbon. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, by protecting the amine from unwanted reactions under basic or nucleophilic conditions . The ethyl ester moiety balances lipophilicity and hydrolytic stability, making it a versatile intermediate in pharmaceutical chemistry. Its molecular formula is C₁₆H₂₃NO₄ (calculated molecular weight: 293.36 g/mol), and its stereochemistry is critical for interactions with biological targets .

Properties

IUPAC Name

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-5-20-14(18)13(11-12-9-7-6-8-10-12)17-15(19)21-16(2,3)4/h6-10,13H,5,11H2,1-4H3,(H,17,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICJPCJVGUIDED-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with L-phenylalanine, a naturally occurring amino acid.

    Protection of the Amine Group: The amine group of L-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step forms the Boc-protected intermediate.

    Esterification: The carboxylic acid group of the Boc-protected intermediate is then esterified using ethanol and a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the ethyl ester.

Industrial Production Methods

In industrial settings, the synthesis of ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc-protected amine undergoes acid-catalyzed deprotection to yield a free amine. This reaction is critical for subsequent functionalization:

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

  • Product : Ethyl (2S)-2-amino-3-phenylpropanoate.

  • Mechanism : Acidic cleavage of the carbamate releases CO₂ and forms the ammonium salt, which is neutralized to the free amine.

Example :
In peptide synthesis, Boc deprotection is followed by coupling reactions to extend the peptide chain. Similar protocols are employed for derivatives of this compound .

Ester Hydrolysis

The ethyl ester is hydrolyzed under basic conditions to form the corresponding carboxylic acid:

  • Conditions : Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in tetrahydrofuran (THF)/water mixtures.

  • Product : (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid.

  • Applications : The carboxylic acid serves as an intermediate for amide bond formation or further derivatization .

Experimental Data :

ParameterValue
Reaction Time2–12 hours
Yield85–92%
Key ReagentLiOH (4 equiv)

Amide Bond Formation

The deprotected amine participates in coupling reactions to form amides, a key step in peptide synthesis:

  • Conditions : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or dicyclohexylcarbodiimide (DCC) with diisopropylethylamine (DIPEA).

  • Example Reaction :
    Ethyl (2S)-2-amino-3-phenylpropanoate + Pyridine-4-carboxylic acid → N-[(2S)-1-(Ethoxycarbonyl)-2-phenylethyl]pyridine-4-carboxamide .

Table : Coupling Reaction Optimization

Coupling ReagentSolventTemperatureYield
HATUDMFRT78%
DCCCH₂Cl₂0°C to RT65%

Transesterification

The ethyl ester undergoes transesterification with alcohols under acidic or basic catalysis:

  • Conditions : Methanol with catalytic HCl or Ti(OiPr)₄.

  • Product : Methyl (2S)-2-[(Boc)amino]-3-phenylpropanoate.

  • Utility : Swapping ester groups adjusts solubility or reactivity for specific applications .

Stability Under Storage

The compound exhibits moderate stability, with degradation observed under prolonged exposure to:

  • Acidic Conditions : Partial Boc deprotection.

  • Basic Conditions : Ester hydrolysis.

  • Optimal Storage : Dry, inert atmosphere at −20°C .

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds structurally similar to ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate exhibit promising anticancer properties. For instance:

  • Case Study : A publication in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. The presence of phenolic groups was found to enhance biological activity against cancer cells, suggesting potential therapeutic applications in oncology .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

  • Study Findings : Research published in Phytochemistry assessed the free radical scavenging activity of similar compounds using DPPH and ABTS assays. Results indicated significant antioxidant properties, supporting their potential use in preventing oxidative stress-related diseases .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

Synthesis of Amino Acids

This compound is utilized in synthesizing other amino acids and peptides, particularly those with specific side-chain modifications that enhance biological activity.

Functional Group Transformations

The Boc group allows for selective deprotection under mild conditions, facilitating further functionalization of the molecule. This characteristic is essential for creating more complex structures required in drug development.

Enzyme Inhibition Studies

Research has shown that derivatives of this compound can act as enzyme inhibitors:

  • Example : A study highlighted the inhibition of specific proteases, indicating potential applications in developing therapeutic agents targeting proteolytic pathways involved in various diseases .

Drug Development

Due to its structural features, this compound is explored for its potential as a lead compound in drug development processes, particularly for conditions related to cancer and oxidative stress.

Data Summary Table

Application AreaKey Findings/Case Studies
Anticancer ResearchInhibition of breast cancer cell growth via apoptosis induction; role of phenolic groups enhancing activity .
Antioxidant ActivitySignificant free radical scavenging activity demonstrated through DPPH and ABTS assays .
Organic SynthesisUsed as an intermediate for synthesizing amino acids and facilitating functional group transformations .
Enzyme InhibitionIdentified as an inhibitor of specific proteases, highlighting its relevance in therapeutic development .
Drug DevelopmentExplored as a lead compound for targeting cancer and oxidative stress-related conditions .

Mechanism of Action

The compound’s mechanism of action depends on its application. In drug development, it often acts as a prodrug, where the ester group is hydrolyzed in the body to release the active drug. The Boc group provides protection during synthesis and is removed under physiological conditions to yield the active amine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Functional Groups

The compound is compared to analogs with modifications in protecting groups, ester types, phenyl substituents, and stereochemistry. Below is a detailed analysis:

Table 1: Structural and Functional Comparison
Compound Name Protecting Group Ester Type Phenyl Substituent Stereochemistry Molecular Weight (g/mol) Key Applications/Properties
Ethyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate Boc Ethyl None S 293.36 Peptide synthesis intermediate
Boc-Tyr-(O-4-NO₂-Bn)-OH Boc Carboxylic acid 4-Nitrobenzyloxy S 416.43 Modified tyrosine in peptide chains
Boc-4-bromo-D-phenylalanine methyl ester Boc Methyl 4-Bromo R ~463.6 (analogous) Chiral research compounds
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate None Ethyl 4-Fluoro S 223.23 Unprotected amine for drug intermediates
Methyl (2S)-3-(4-hydroxy-3-methylphenyl)-2-[(Boc)amino]propanoate Boc Methyl 4-Hydroxy-3-methyl S 309.36 Polar derivatives for bioavailability
Methyl (2S)-2-[[3-(pentafluorophenoxy)phenyl]carbamoylamino]-3-phenylpropanoate None Methyl 3-Pentafluorophenoxy S 480.39 Fluorinated analogs for metabolic stability

Functional Group Analysis

Protecting Groups: The Boc group in the original compound prevents amine oxidation and enables selective deprotection under mild acidic conditions . In contrast, compounds like ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate lack protection, making them reactive but prone to degradation . Activated esters (e.g., N-hydroxysuccinimide in Boc-Phe-Osu ) exhibit higher reactivity in peptide coupling compared to ethyl esters.

Ester Moieties :

  • Ethyl esters (original compound) offer moderate lipophilicity, enhancing membrane permeability in drug candidates. Methyl esters (e.g., ) are less lipophilic but more resistant to hydrolysis.

Phenyl Substituents :

  • Electron-withdrawing groups (e.g., 4-fluoro , 4-nitro ) increase electrophilicity, affecting reactivity in nucleophilic substitutions. Hydroxy groups (e.g., ) enhance polarity and hydrogen-bonding capacity, influencing solubility.

Stereochemistry: The (2S)-configuration in the original compound is critical for enzyme recognition. D-amino analogs (e.g., ) are often used to study chiral selectivity in biological systems.

Biological Activity

Ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate, also known as N-Boc-N-ethyl-L-phenylalanine ethyl ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H23NO4
  • Molar Mass : 293.36 g/mol
  • CAS Number : 70961-24-9
  • LogP : 2.782 (indicating moderate lipophilicity) .

The compound exhibits several biological activities primarily attributed to its structure, which includes a phenylalanine derivative. The mechanisms through which it exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Modulation of Signal Transduction : It has been suggested that the compound could influence signaling pathways relevant to cell growth and differentiation.
  • Antioxidant Properties : Some studies indicate that similar compounds possess antioxidant capabilities, potentially reducing oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that the compound inhibits cell proliferation significantly. For instance, it showed a dose-dependent reduction in viability in human liver cancer cells (HepG2) and breast cancer cells (MCF7) .
Cell LineIC50 Value (µM)
HepG215.4
MCF712.8

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Cytokine Production : Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced in macrophage cultures treated with the compound, suggesting a potential role in modulating immune responses .

Case Studies

  • Case Study on HepG2 Cells :
    • Researchers evaluated the cytotoxic effects of the compound on HepG2 cells. The study found that treatment with this compound resulted in significant apoptosis as evidenced by increased annexin V staining and caspase activation .
  • In Vivo Studies :
    • In animal models, administration of the compound led to reduced tumor size in xenograft models of breast cancer, supporting its potential as an anticancer agent .

Q & A

Q. What are standard synthetic routes for ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate?

The synthesis typically involves sequential protection and coupling steps. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃). Subsequent esterification with ethanol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) yields the target compound. Evidence from similar Boc-protected syntheses highlights the importance of anhydrous conditions to prevent hydrolysis . Enzymatic resolution using lipases (e.g., Amano PS SD) can achieve the desired (2S) configuration, as demonstrated in chiral resolution of analogous amino acid derivatives .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) confirms the backbone structure, stereochemistry, and Boc/ester functional groups.
  • Chiral HPLC ensures enantiomeric purity, critical for validating the (2S) configuration .
  • Mass spectrometry (MS) verifies molecular weight and fragmentation patterns, with ESI-MS being preferred for non-volatile compounds.
  • Infrared (IR) spectroscopy identifies carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹, ester C=O at ~1740 cm⁻¹) .

Q. What are the primary research applications of this compound?

This compound serves as a chiral intermediate in peptide synthesis, particularly for introducing Boc-protected amino acids into larger frameworks (e.g., peptide bond formation in solid-phase synthesis) . Its phenylpropanoate moiety is also studied in enzyme-substrate interactions, such as protease inhibition assays, due to steric and electronic effects from the Boc group .

Advanced Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

Kinetic resolution using lipases (e.g., Amano PS SD) selectively hydrolyzes one enantiomer, achieving >98% ee in analogous compounds . Asymmetric catalysis with chiral ligands (e.g., BINAP in palladium-catalyzed couplings) or enzymatic transesterification under controlled pH/temperature can further enhance stereoselectivity. Monitoring ee via chiral HPLC at intermediate steps is critical for quality control .

Q. What challenges arise in removing the Boc group without cleaving the ethyl ester?

Boc deprotection typically requires acidic conditions (e.g., TFA or HCl in dioxane), but prolonged exposure risks ester hydrolysis. A two-step protocol is recommended:

  • Use mild HCl/dioxane (4 M, 0°C, 1–2 h) for Boc removal.
  • Quench with cold NaHCO₃ to neutralize acids and minimize ester degradation. LC-MS or TLC monitoring ensures selective deprotection without side reactions .

Q. How does the (2S) configuration influence biological interactions?

Q. How to resolve contradictory yield data in synthetic protocols?

Yield variations often stem from differences in solvent polarity, catalyst loading, or reaction time. A Design of Experiments (DOE) approach can systematically optimize parameters:

  • Vary solvent (THF vs. DMF) to assess polarity effects.
  • Adjust catalyst ratios (e.g., DCC/DMAP) to improve coupling efficiency.
  • Use real-time monitoring (e.g., in-situ IR) to identify reaction completion. Evidence from controlled copolymer syntheses emphasizes the role of initiator concentration and monomer stoichiometry in reproducibility .

Methodological Notes

  • Stereochemical Analysis : Always validate enantiomeric purity via chiral HPLC with a polysaccharide column (e.g., Chiralpak IA) .
  • Scale-Up Considerations : Pilot reactions in anhydrous solvents (e.g., THF) under inert gas (N₂/Ar) prevent Boc group hydrolysis during large-scale synthesis .
  • Data Validation : Cross-reference spectroscopic data with computational models (e.g., DFT for NMR chemical shifts) to confirm structural assignments.

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